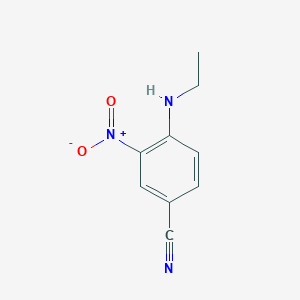

4-(Ethylamino)-3-nitrobenzonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(ethylamino)-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-11-8-4-3-7(6-10)5-9(8)12(13)14/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOBDXXEMGRNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389458 | |

| Record name | 4-(ethylamino)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90349-18-1 | |

| Record name | 4-(ethylamino)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Blueprint of 4-(Ethylamino)-3-nitrobenzonitrile: A Technical Guide for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic signature of 4-(Ethylamino)-3-nitrobenzonitrile, a compound of significant interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a predictive framework, leveraging empirical data from closely related structural analogs to forecast its spectral characteristics. This approach, rooted in the fundamental principles of spectroscopy and structure-activity relationships, offers a robust blueprint for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel benzonitrile derivatives.

Rationale and Structural Considerations

Understanding the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical transformations. The molecule's structure, featuring a 1,2,4-trisubstituted benzene ring, incorporates several key functional groups that dictate its spectral behavior:

-

Nitrile Group (-C≡N): A strong chromophore and a distinctive vibrational unit.

-

Nitro Group (-NO₂): A powerful electron-withdrawing group that significantly influences the electronic environment of the aromatic ring.

-

Ethylamino Group (-NHCH₂CH₃): A secondary amine that acts as an electron-donating group, further modulating the electronic properties of the molecule.

The interplay of these substituents creates a unique electronic and vibrational profile that can be comprehensively characterized using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of analogous compounds, including 4-aminobenzonitrile, 4-nitrobenzonitrile, and N-ethyl-4-nitroaniline.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal the distinct chemical environments of the aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-5 | ~7.6 - 7.8 | d | ~8.5 | Deshielded by the adjacent electron-withdrawing nitro group and the nitrile group. |

| H-6 | ~6.9 - 7.1 | dd | ~8.5, ~2.0 | Shielded by the electron-donating ethylamino group, with ortho and meta coupling. |

| H-2 | ~8.2 - 8.4 | d | ~2.0 | Highly deshielded due to its position between the nitro and nitrile groups. |

| -NH- | ~6.0 - 7.0 | br s | - | Broad signal due to quadrupolar relaxation and potential hydrogen bonding. |

| -CH₂- | ~3.4 - 3.6 | q | ~7.2 | Methylene protons adjacent to the nitrogen and coupled to the methyl protons. |

| -CH₃ | ~1.3 - 1.5 | t | ~7.2 | Terminal methyl protons coupled to the methylene protons. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will complement the proton data, providing insights into the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-CN | ~118 - 120 | Characteristic chemical shift for nitrile carbons. |

| C-4 | ~148 - 152 | Carbon attached to the electron-donating amino group, shifted downfield. |

| C-3 | ~135 - 138 | Carbon bearing the electron-withdrawing nitro group. |

| C-1 | ~105 - 108 | Carbon ipso to the nitrile group, influenced by both nitro and amino groups. |

| C-5 | ~133 - 136 | Aromatic CH deshielded by the adjacent nitro group. |

| C-6 | ~115 - 118 | Aromatic CH shielded by the adjacent amino group. |

| C-2 | ~125 - 128 | Aromatic CH influenced by the ortho nitro group. |

| -CH₂- | ~40 - 45 | Aliphatic methylene carbon attached to nitrogen. |

| -CH₃ | ~14 - 16 | Aliphatic methyl carbon. |

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR data is crucial for structural verification.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups due to their characteristic vibrational frequencies. The IR spectrum of this compound is predicted to exhibit several key absorption bands.[1]

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3350 - 3450 | Medium | Secondary Amine |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong | Ethyl Group |

| C≡N Stretch | 2220 - 2240 | Strong, Sharp | Nitrile |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong | Nitro Group |

| Symmetric NO₂ Stretch | 1340 - 1380 | Strong | Nitro Group |

| C-N Stretch | 1250 - 1350 | Strong | Aromatic Amine |

| C-H Bend (out-of-plane) | 800 - 900 | Strong | 1,2,4-Trisubstituted Ring |

The position of the nitrile stretch is particularly informative; conjugation with the aromatic ring typically lowers its frequency compared to aliphatic nitriles.[1]

Experimental Protocol for FT-IR Spectroscopy

The choice of sampling technique depends on the physical state of the compound.

Workflow for FT-IR Analysis

Caption: Common sampling techniques and workflow for FT-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For this compound (MW = 191.19 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula | Significance |

| 191 | [M]⁺ | [C₉H₉N₃O₂]⁺ | Molecular Ion |

| 176 | [M - CH₃]⁺ | [C₈H₆N₃O₂]⁺ | Loss of a methyl radical |

| 162 | [M - C₂H₅]⁺ | [C₇H₄N₃O₂]⁺ | Loss of an ethyl radical |

| 145 | [M - NO₂]⁺ | [C₉H₉N₂]⁺ | Loss of a nitro group |

| 118 | [M - NO₂ - HCN]⁺ | [C₈H₈N]⁺ | Subsequent loss of hydrogen cyanide |

Experimental Protocol for Mass Spectrometry

High-resolution mass spectrometry (HRMS) is recommended for unambiguous determination of the elemental composition.

Workflow for Mass Spectrometry Analysis

Sources

A Comprehensive Guide to the Theoretical and Computational Investigation of 4-(Ethylamino)-3-nitrobenzonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 4-(Ethylamino)-3-nitrobenzonitrile, a molecule of significant interest due to its potential applications in nonlinear optics (NLO) and as a scaffold in medicinal chemistry. This document details the computational workflows, from geometry optimization and vibrational analysis using Density Functional Theory (DFT) to the exploration of electronic properties through Time-Dependent DFT (TD-DFT). Key analyses, including the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Mulliken charge distribution, and the generation of Molecular Electrostatic Potential (MEP) maps, are thoroughly discussed. The causality behind the selection of computational methods and basis sets is explained to provide a robust framework for researchers. This guide serves as a valuable resource for scientists engaged in the study of similar nitroaniline derivatives and in the broader field of computational chemistry and drug design.

Introduction: The Significance of this compound

Substituted benzonitrile derivatives are fundamental building blocks in the synthesis of a wide array of organic compounds, finding extensive applications in the development of pharmaceuticals and advanced materials.[1] The strategic placement of electron-donating and electron-accepting groups on the benzene ring can give rise to molecules with significant intramolecular charge transfer, a key characteristic for materials with high nonlinear optical (NLO) activity.[2] this compound, featuring an electron-donating ethylamino group and electron-withdrawing nitro and cyano groups, is a prime candidate for exhibiting substantial NLO properties.

The theoretical and computational investigation of this molecule provides invaluable insights into its structural, electronic, and spectroscopic properties, which are crucial for understanding its behavior and potential applications. Computational chemistry serves as a powerful and cost-effective tool to predict molecular properties, complementing and guiding experimental research.[3][4]

This guide will delve into the core computational techniques used to characterize this compound, providing a foundational understanding for researchers in the field.

Computational Methodologies: A Deliberate Approach

The accuracy and reliability of computational studies are heavily dependent on the chosen theoretical methods and basis sets.[4] For a molecule like this compound, a combination of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) is a well-established and effective approach.[5][6]

The Workhorse of Computational Chemistry: Density Functional Theory (DFT)

DFT has become the predominant method for electronic structure calculations in chemistry and materials science due to its favorable balance of accuracy and computational cost.[7][8] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for many applications, offering reliable results for a wide range of organic molecules.[5][9]

Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation

-

Input Structure Generation: A preliminary 3D structure of this compound is created using molecular modeling software.

-

Method and Basis Set Selection: The calculation is set up using a DFT method, for instance, B3LYP, with a suitable basis set such as 6-311++G(d,p). The choice of a triple-zeta basis set with diffuse and polarization functions is crucial for accurately describing the electron distribution in a molecule with heteroatoms and potential for intramolecular interactions.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This process involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

-

Frequency Calculation: Following a successful optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the theoretical vibrational frequencies (FT-IR and Raman spectra).[10][11]

Illuminating Electronic Excitations: Time-Dependent DFT (TD-DFT)

To investigate the electronic absorption properties, such as the UV-Vis spectrum and the nature of electronic transitions, Time-Dependent DFT (TD-DFT) is the method of choice.[6][12] This approach allows for the calculation of excited-state energies and oscillator strengths.

Computational Workflow for Electronic Properties

Sources

- 1. Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Third-Order Nonlinear Optical Properties of Sb2S3/RGO Nanocomposites [mdpi.com]

- 3. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 4. research.nu.edu.kz [research.nu.edu.kz]

- 5. researchgate.net [researchgate.net]

- 6. growingscience.com [growingscience.com]

- 7. irjweb.com [irjweb.com]

- 8. DFT study of Ti3C2 MXene nanosheets as a drug delivery system for 5-fluorouracil - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Relativistic Four-Component DFT Calculations of Vibrational Frequencies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantum Anharmonic Calculations of Vibrational Spectra for Water Adsorbed on Titania Anatase(101) Surface: Dissociative versus Molecular Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Reactivity of the nitrile group in 4-(Ethylamino)-3-nitrobenzonitrile

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 4-(Ethylamino)-3-nitrobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the nitrile functional group in this compound. This molecule serves as a compelling case study in physical organic chemistry, where the reactivity of a functional group is intricately modulated by the electronic effects of adjacent substituents. We will explore the interplay between the electron-donating ethylamino group and the electron-withdrawing nitro group, and how this dynamic governs the outcomes of key transformations including hydrolysis, reduction, and cycloaddition reactions. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, mechanistically-grounded understanding of this important chemical scaffold.

Introduction: Electronic Landscape of this compound

The reactivity of the nitrile group (

-

4-Ethylamino Group (-NH-Et): This is a potent activating group. It exerts a strong electron-donating resonance effect (+R) by delocalizing its nitrogen lone pair into the aromatic π-system. This effect increases electron density at the ortho and para positions. It also has a weaker electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen.

-

3-Nitro Group (-NO₂): This is one of the strongest deactivating groups. It powerfully withdraws electron density from the ring through both a negative resonance effect (-R) and a strong inductive effect (-I).[3]

The nitrile group itself is an electron-withdrawing group. In this specific substitution pattern, the electron-donating ethylamino group is para to the nitrile, while the electron-withdrawing nitro group is meta. The strong -R effect of the nitro group primarily deactivates the positions ortho and para to it, while its -I effect deactivates the entire ring. The +R effect of the amino group enriches the nitrile's position. However, the cumulative inductive pull from both the nitrile and the powerful nitro group renders the nitrile carbon significantly electrophilic and thus susceptible to nucleophilic attack.

Caption: Electronic effects governing nitrile reactivity.

Hydrolysis of the Nitrile Group

The hydrolysis of nitriles is a fundamental transformation that can yield either an amide or a carboxylic acid, depending on the reaction conditions.[4] This process can be catalyzed by either acid or base.[5][6]

Mechanistic Pathways

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[2] A weak nucleophile, such as water, can then attack this activated carbon. A series of proton transfers leads to an amide intermediate, which can be isolated or further hydrolyzed under more vigorous conditions to the carboxylic acid and an ammonium salt.[6]

Caption: Generalized workflow for acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile (e.g., OH⁻) directly attacks the electrophilic nitrile carbon.[7] This forms an imine anion, which is then protonated by water to yield an amide. With sustained heating or a higher concentration of base, the amide can be further hydrolyzed to a carboxylate salt.[8] An acidic workup is then required to obtain the free carboxylic acid.

Application to this compound

The strong electron-withdrawing character of the molecule facilitates nucleophilic attack, making hydrolysis relatively facile. Controlled conditions are key to selectively isolating the amide or the carboxylic acid.

| Product | Reagents & Conditions | Causality |

| 4-(Ethylamino)-3-nitrobenzamide | 1. H₂O₂, NaOH, EtOH, 50°C 2. TFA-H₂SO₄ mixture[9][10] | Milder conditions and specific reagents like alkaline peroxide favor the formation and stability of the amide intermediate, preventing rapid subsequent hydrolysis.[9] |

| 4-(Ethylamino)-3-nitrobenzoic acid | 1. 6M H₂SO₄ (aq), Reflux, 12-24h 2. 10% KOH (aq), EtOH, Reflux, 3-6h[11] | Harsher conditions (high temperature, prolonged reaction time, strong acid/base) provide the necessary activation energy to overcome the stability of the amide and drive the reaction to the thermodynamically stable carboxylate/carboxylic acid.[5] |

Experimental Protocol: Synthesis of 4-(Ethylamino)-3-nitrobenzoic Acid

This protocol is adapted from the hydrolysis of a similar ester substrate.[11]

-

Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (2.0 g, 10.46 mmol).

-

Reagents: Add 30 mL of ethanol and a solution of potassium hydroxide (1.17 g, 20.92 mmol) in 10 mL of water.

-

Reaction: Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 20 mL of water.

-

Extraction: Wash the aqueous layer with dichloromethane (2 x 15 mL) to remove any unreacted starting material.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the dropwise addition of concentrated HCl. A yellow precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(Ethylamino)-3-nitrobenzoic acid.

Reduction of the Nitrile Group: A Study in Chemoselectivity

The reduction of the nitrile group to a primary amine is a cornerstone transformation in synthetic chemistry.[12] However, the presence of a nitro group in the substrate introduces a significant challenge: the nitro group is also readily reduced.[13] Therefore, achieving chemoselectivity is paramount. The choice of reducing agent and conditions will dictate whether the nitrile, the nitro group, or both are reduced.

Caption: Decision tree for the chemoselective reduction pathways.

Selective Reduction of the Nitrile Group

To reduce the nitrile while preserving the nitro group, hydride reagents that are poor for nitro group reduction are required. Borane complexes, particularly in the presence of a Lewis acid, have proven effective for this transformation.[14]

-

Causality: The Lewis acid (e.g., BF₃·OEt₂) coordinates to the nitrile nitrogen, activating it towards hydride attack from the borane. Nitro groups are less susceptible to this mode of reduction under these aprotic conditions.

Selective Reduction of the Nitro Group

Conversely, to reduce the nitro group while leaving the nitrile intact, metal-based reductions in acidic media are the methods of choice.[15]

-

Causality: Reagents like tin(II) chloride (SnCl₂) in ethanol or ethyl acetate are highly effective for converting aromatic nitro compounds to anilines.[16] The nitrile group is stable under these conditions. Catalytic hydrogenation can sometimes be selective, but often requires careful catalyst selection (e.g., Pt vs. Pd) and optimization of conditions to avoid over-reduction.[16]

| Transformation | Reagent System | Conditions | Selectivity Rationale |

| Nitrile → Amine | BH₃·THF, BF₃·OEt₂ | Anhydrous 2-MeTHF, 0°C to RT | Lewis acid activation of the nitrile. Boranes are less reactive towards nitro groups under these conditions.[14] |

| Nitro → Amine | SnCl₂·2H₂O | EtOH, Reflux | Classic method for selective nitro group reduction in the presence of other reducible functionalities like nitriles or esters.[16] |

| Both → Amines | H₂ (50 psi), 10% Pd/C | MeOH, RT | Catalytic hydrogenation is a powerful reduction method that typically reduces both functional groups under standard conditions.[12][13] |

Experimental Protocol: Selective Reduction of the Nitrile Group

This protocol is based on a general method for the selective reduction of nitriles in the presence of nitro groups.[14]

-

Setup: In a flame-dried, three-neck flask under an argon atmosphere, dissolve this compound (1.91 g, 10 mmol) in 50 mL of anhydrous 2-methyltetrahydrofuran (2-MeTHF).

-

Lewis Acid: Cool the solution to 0°C and add boron trifluoride etherate (BF₃·OEt₂, 1.26 mL, 10 mmol) dropwise. Stir for 15 minutes.

-

Reducing Agent: Add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF, 30 mL, 30 mmol) dropwise, maintaining the temperature below 5°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching: Cautiously quench the reaction by the slow, dropwise addition of 20 mL of 1 M HCl at 0°C.

-

Workup: Stir the mixture for 1 hour, then basify to pH >12 with 6 M NaOH.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography to yield (4-(Ethylamino)-3-nitrophenyl)methanamine.

Cycloaddition Reactions

While less common than hydrolysis or reduction, the electron-deficient nature of the nitrile group in this compound makes it a suitable partner in certain cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles.[17] This reaction is a powerful method for constructing five-membered heterocyclic rings.

A prominent example is the reaction with an azide (e.g., sodium azide) to form a tetrazole ring. This transformation is often catalyzed by a Lewis acid or a metal salt.

Caption: Schematic of a [3+2] cycloaddition to form a tetrazole.

Experimental Protocol: Synthesis of 5-(4-(Ethylamino)-3-nitrophenyl)-1H-tetrazole

-

Setup: In a 50 mL flask, combine this compound (1.91 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and zinc chloride (1.64 g, 12 mmol).

-

Solvent: Add 20 mL of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to 120°C and stir for 24 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold 1 M HCl.

-

Precipitation: Stir for 30 minutes. A precipitate should form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the tetrazole product.

Conclusion

The reactivity of the nitrile group in this compound is a nuanced subject, governed by a delicate balance of electronic effects. The strong electron-withdrawing nature of the nitro group, combined with the nitrile's own inductive pull, renders the nitrile carbon highly electrophilic and susceptible to nucleophilic attack, facilitating hydrolysis and cycloaddition reactions. The primary synthetic challenge lies in the chemoselective reduction of either the nitrile or the nitro group. As demonstrated, careful selection of reagents and reaction conditions—boranes for nitrile reduction and metal salts like SnCl₂ for nitro reduction—allows for precise control over the reaction outcome. This guide provides the foundational principles and practical protocols necessary for researchers to confidently manipulate this versatile chemical intermediate.

References

-

Milner, D. J. (1985). Formation of Aromatic Nitriles by Direct Replacement of the Nitro Groups of Dinitrotetrachlorobenzenes. Synthetic Communications, 15(6), 479-483. [Link]

-

Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

-

Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929. [Link]

-

DeVries, K. M., et al. (2010). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

-

Wikipedia. (n.d.). Nitrile reduction. [Link]

-

Maleki, A., et al. (2020). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Advances, 10(7), 3855-3863. [Link]

-

Reddit. (2018). Reduction of nitro group in the presence of a nitrile. r/chemistry. [Link]

-

BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. [Link]

-

Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]

-

Fun, H. K., et al. (2009). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1079. [Link]

-

Fiveable. (n.d.). Chemistry of Nitriles. [Link]

-

PrepChem. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile. [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Nitriles. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

-

Wikipedia. (n.d.). Nitrile. [Link]

-

Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]

-

Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Link]

-

Rigby, J. H. (1991). [4 + 3] Cycloaddition Reactions. Comprehensive Organic Synthesis, 5, 617-643. [Link]

-

OpenStax. (2023). Chemistry of Nitriles. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

-

Chemguide. (n.d.). Reducing nitriles to primary amines. [Link]

-

Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. [Link]

-

Myers, A. G. (n.d.). The [3+2]Cycloaddition Reaction. Harvard University. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

-

Cros, E., et al. (2007). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. Advanced Synthesis & Catalysis, 349(8‐9), 1393-1398. [Link]

-

Rhyman, L., et al. (2014). Theoretical studies on cycloaddition reactions. Chemistry Central Journal, 8(Suppl 1), P1. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Nitrile - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. byjus.com [byjus.com]

- 7. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 15. reddit.com [reddit.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-(Ethylamino)-3-nitrobenzonitrile

This guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 4-(Ethylamino)-3-nitrobenzonitrile, a versatile building block in contemporary drug discovery and materials science. By integrating principles of physical organic chemistry with computational insights and practical experimental protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this molecule.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₉H₉N₃O₂, belongs to a class of highly functionalized aromatic compounds. The strategic placement of an electron-donating ethylamino group, a strongly electron-withdrawing nitro group, and an electrophilic nitrile moiety on a benzene ring creates a molecule with distinct and predictable regions of reactivity. This unique electronic landscape makes it a valuable intermediate for the synthesis of a wide array of complex molecular architectures, including heterocyclic compounds with potential therapeutic applications. Understanding the interplay of these functional groups is paramount to effectively utilizing this reagent in multi-step synthetic campaigns.

Theoretical Framework: Unveiling the Electronic Landscape

The reactivity of this compound is dictated by the electronic effects of its substituents. The ethylamino group is a potent activating group, donating electron density to the aromatic ring through resonance. Conversely, the nitro and nitrile groups are strong deactivating groups, withdrawing electron density from the ring via both resonance and inductive effects. This push-pull electronic arrangement establishes a highly polarized molecule with distinct nucleophilic and electrophilic centers.

Resonance and Inductive Effects: A Tug-of-War for Electron Density

The interplay of resonance and inductive effects is crucial in determining the electron distribution within the molecule.

-

Ethylamino Group (-NHCH₂CH₃): The lone pair of electrons on the nitrogen atom of the ethylamino group is delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This effect is somewhat tempered by the inductive electron-withdrawing nature of the nitrogen atom.

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the nitrogen atom. It deactivates the aromatic ring towards electrophilic attack and activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.

-

Nitrile Group (-C≡N): The nitrile group is also strongly electron-withdrawing due to the electronegativity of the nitrogen atom and the sp-hybridization of the carbon atom. The carbon atom of the nitrile group is itself an electrophilic center.

The combined influence of these groups leads to a complex but predictable pattern of reactivity.

Molecular Orbital Analysis: HOMO, LUMO, and Reactivity

Frontier Molecular Orbital (FMO) theory provides a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

HOMO: The HOMO is associated with the most easily donated electrons and therefore indicates the most likely sites for electrophilic attack. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly at the positions ortho and para to the strongly activating ethylamino group.

-

LUMO: The LUMO represents the most easily accepted electrons and points to the most probable sites for nucleophilic attack. The LUMO is anticipated to have significant contributions from the carbon atoms of the aromatic ring, especially those bearing the electron-withdrawing nitro and nitrile groups, as well as the carbon atom of the nitrile group itself.

A qualitative representation of the expected HOMO and LUMO distributions is depicted below.

Caption: Predicted HOMO and LUMO distributions for this compound.

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map is predicted to show:

-

Negative Potential: Concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, indicating their nucleophilic character. The nitrogen of the ethylamino group will also exhibit some negative potential.

-

Positive Potential: Located on the hydrogen atoms of the ethylamino group and, most significantly, on the carbon atom of the nitrile group and the aromatic carbon atoms ortho and para to the nitro group.

Caption: Predicted Molecular Electrostatic Potential (MEP) map of this compound.

Identification of Nucleophilic and Electrophilic Sites

Based on the theoretical considerations above, the key reactive sites of this compound can be identified as follows:

Nucleophilic Sites

-

Nitrogen of the Ethylamino Group: The lone pair of electrons on the nitrogen atom makes it a primary nucleophilic center, capable of reacting with a variety of electrophiles.

-

Aromatic Ring (positions ortho to the ethylamino group): The increased electron density at the C2 and C6 positions makes the aromatic ring itself nucleophilic and susceptible to electrophilic aromatic substitution, although the strong deactivating effect of the nitro and nitrile groups will necessitate forcing conditions.

-

Oxygen Atoms of the Nitro Group and Nitrogen of the Nitrile Group: These atoms possess lone pairs and can act as weak nucleophiles or Lewis bases.

Electrophilic Sites

-

Carbon of the Nitrile Group: The carbon atom of the cyano group is highly electrophilic due to the polarization of the C≡N triple bond and is a prime target for nucleophilic attack.

-

Aromatic Ring (positions ortho and para to the nitro group): The strong electron-withdrawing nature of the nitro group renders the C2, C4, and C6 positions electrophilic and susceptible to nucleophilic aromatic substitution, with the position of a suitable leaving group being the most reactive.

-

Hydrogen of the Ethylamino Group: The N-H proton is acidic and can be abstracted by a strong base.

Caption: Summary of predicted nucleophilic and electrophilic sites.

Experimental Validation and Synthetic Applications

The theoretical predictions of reactivity can be validated through targeted chemical reactions. The following sections outline experimental protocols to probe the key nucleophilic and electrophilic sites of this compound.

Probing the Nucleophilicity of the Ethylamino Group

The nucleophilic character of the ethylamino group can be demonstrated through reactions with various electrophiles.

Protocol: N-Alkylation of this compound

-

Dissolution: Dissolve 1.0 equivalent of this compound in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the solution.

-

Electrophile Addition: Add 1.05 equivalents of an alkylating agent (e.g., methyl iodide, ethyl bromide) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The base deprotonates the ethylamino group, increasing its nucleophilicity and facilitating the Sₙ2 reaction with the alkyl halide.

Exploiting the Electrophilicity of the Aromatic Ring

The electron-deficient nature of the aromatic ring allows for nucleophilic aromatic substitution (SₙAr) reactions, particularly if a suitable leaving group is present at an activated position. While the parent molecule does not have an ideal leaving group, related compounds like 4-chloro-3-nitrobenzonitrile are excellent substrates for demonstrating this reactivity.

Protocol: Nucleophilic Aromatic Substitution with an Amine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of a 4-halo-3-nitrobenzonitrile (e.g., 4-fluoro- or 4-chloro-3-nitrobenzonitrile) in a polar aprotic solvent such as ethanol or DMF.

-

Nucleophile Addition: Add 1.1 to 1.5 equivalents of the desired amine nucleophile to the solution. If the nucleophile is a salt, add a non-nucleophilic base to liberate the free amine.

-

Heating: Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor the reaction by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and perform an appropriate aqueous work-up followed by extraction with an organic solvent. The product can be purified by recrystallization or column chromatography.

Causality: The strong electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, thereby facilitating the substitution of the halide.

Targeting the Electrophilic Nitrile Carbon

The electrophilic carbon of the nitrile group can undergo addition reactions with strong nucleophiles.

Protocol: Grignard Reaction with the Nitrile Group

-

Grignard Reagent Preparation: Prepare the Grignard reagent (e.g., phenylmagnesium bromide) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

-

Addition: Cool the solution of this compound in anhydrous THF to 0 °C. Add the Grignard reagent dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Hydrolysis: Carefully quench the reaction by slow addition of aqueous ammonium chloride or dilute hydrochloric acid.

-

Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The resulting ketone can be purified by column chromatography.

Causality: The highly polarized C≡N bond is susceptible to attack by the strongly nucleophilic Grignard reagent, leading to the formation of an imine intermediate which is subsequently hydrolyzed to a ketone.

Data Summary

| Property | Predicted Characteristic | Rationale |

| Most Nucleophilic Site | Nitrogen of the ethylamino group | Lone pair of electrons, electron-donating nature. |

| Most Electrophilic Site | Carbon of the nitrile group | Strong polarization of the C≡N bond. |

| Aromatic Ring Reactivity | Susceptible to nucleophilic aromatic substitution | Activated by the electron-withdrawing nitro group. |

| HOMO Localization | Primarily on the ethylamino group and the aromatic ring | Regions of highest electron density. |

| LUMO Localization | Primarily on the nitrile group and the nitro-substituted aromatic carbons | Regions of lowest electron density. |

Conclusion

The unique arrangement of electron-donating and electron-withdrawing substituents in this compound gives rise to a well-defined and predictable pattern of reactivity. The ethylamino group serves as the primary nucleophilic center, while the nitrile carbon and the activated aromatic ring are the main electrophilic sites. This in-depth understanding of its electronic properties, supported by theoretical principles and validated by experimental protocols, empowers researchers to strategically employ this versatile molecule in the synthesis of novel compounds with significant potential in medicinal chemistry and materials science.

References

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747–754.

- Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer.

-

Mohd. Maidin, S. N. A., et al. (2009). 4-(Ethylamino)-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(2), o333. [Link]

The Latent Therapeutic Potential of 4-(Ethylamino)-3-nitrobenzonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Promise of a Privileged Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that can serve as fertile ground for the development of new therapeutic agents is perpetual. The 4-(Ethylamino)-3-nitrobenzonitrile core, a seemingly simple aromatic structure, represents one such underexplored starting point. Its unique arrangement of an activating ethylamino group, an electron-withdrawing nitro group, and a versatile nitrile functionality positions it as a highly attractive precursor for the synthesis of a diverse array of heterocyclic compounds with significant biological potential. This guide provides an in-depth exploration of the prospective biological activities of derivatives of this compound, with a particular focus on their potential as anticancer and antimicrobial agents. Drawing upon established synthetic methodologies and the known bioactivities of structurally related compounds, we will delineate the pathways to unlocking the therapeutic promise held within this scaffold.

The Chemical Canvas: Synthetic Versatility of this compound

The strategic placement of functional groups on the this compound ring system makes it a versatile substrate for a variety of chemical transformations. The electron-withdrawing nitro and cyano groups activate the aromatic ring, while the ethylamino group can participate in cyclization reactions. This unique electronic and steric profile allows for the construction of fused heterocyclic systems, which are hallmarks of many successful therapeutic agents.

Gateway to Fused Pyrimidines: A Primary Synthetic Route

One of the most promising applications of this compound is its potential as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines. These bicyclic heterocycles are considered "privileged structures" in medicinal chemistry due to their ability to mimic endogenous purines and interact with a wide range of biological targets, including protein kinases.[1][2][3]

The general synthetic strategy involves the transformation of the nitrile group and the adjacent amino group into a fused pyrimidine ring. A plausible synthetic pathway, extrapolated from the synthesis of related pyrazolo[3,4-d]pyrimidines, is outlined below.[4][5]

Caption: Proposed synthetic pathway from this compound to fused pyrimidine derivatives.

Anticancer Potential: Targeting the Engines of Malignancy

The pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds, which are accessible from aminonitrile precursors, are well-established cores for the development of potent anticancer agents.[2][4][6] These compounds often exert their effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer.[3][6]

Mechanism of Action: Kinase Inhibition

Many pyrazolo[3,4-d]pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[7] They mimic the adenine ring of ATP and bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways that promote cell proliferation and survival.[7] The specific kinase targets can vary depending on the substitution pattern of the heterocyclic core.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of derivatives synthesized from this compound will be highly dependent on the nature and position of substituents on the resulting heterocyclic scaffold. [8]Systematic modification of the core structure will be crucial for optimizing potency and selectivity.

Key areas for future investigation include:

-

Exploration of diverse heterocyclic systems: While pyrimidines are a primary focus, other heterocyclic rings can also be synthesized from the aminonitrile precursor.

-

Systematic variation of substituents: The introduction of different functional groups at various positions on the heterocyclic core can modulate lipophilicity, electronic properties, and steric interactions with the biological target.

-

In vivo evaluation: Promising lead compounds identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity.

Conclusion: A Scaffold of Opportunity

The this compound core represents a promising and versatile starting point for the development of novel therapeutic agents. Its chemical tractability allows for the synthesis of a wide range of heterocyclic derivatives, particularly those with fused pyrimidine rings known for their potent biological activities. The strong potential for anticancer and antimicrobial efficacy, based on the established pharmacology of structurally related compounds, warrants a dedicated and thorough investigation of this scaffold. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the exciting journey of unlocking the full therapeutic potential of this compound derivatives.

References

-

Kilic-Kurt, Z., Ozmen, N., & Bakar-Ates, F. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 104028. [Link]

-

Al-Warhi, T., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11098-11111. [Link]

-

Al-Warhi, T., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11098-11111. [Link]

-

El-Gazzar, A. R. B. A., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design, 89(5), 757-768. [Link]

-

Raj, V., & Kumar, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(1), 1-2. [Link]

-

Utility of the Enaminonitrile Moiety in the Synthesis of Some Biologically Active Thienopyrimidine Derivatives. Request PDF. [Link]

-

Al-Issa, S. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(10), 2314. [Link]

-

(2025). Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities. ResearchGate. [Link]

-

Design and Synthesis of Heterocyclic Compounds for Anticancer and Antimicrobial Activity. Ida-Press. [Link]

-

Zhang, Y., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2699-2716. [Link]

-

Wang, L., et al. (2016). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 21(11), 1539. [Link]

-

Ghorab, M. M., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(11), 7838-7848. [Link]

-

Selected biologically active pyrimidines derivatives. ResearchGate. [Link]

-

Raj, V., & Kumar, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(1), 1-2. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Bentham Science. [Link]

-

Zhang, Y., et al. (2017). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 138, 115-127. [Link]

-

Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

-

El-Naggar, M., et al. (2022). Characterization of novel heterocyclic compounds based on 4-aryl-4H-chromene scaffold as anticancer agents: Design, synthesis, antiprofilerative activity against resistant cancer cells, dual β-tubulin/c-Src inhibition, cell cycle arrest and apoptosis induction. Bioorganic Chemistry, 120, 105591. [Link]

-

El-Gaby, M. S. A., et al. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 58, 455-461. [Link]

-

Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. Request PDF. [Link]

-

Dias, C., et al. (2023). Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. Molecules, 28(4), 1789. [Link]

-

Kumar, A., et al. (2015). Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents. Bioorganic & Medicinal Chemistry, 23(1), 126-137. [Link]

-

Aly, A. A., et al. (2020). Synthesis of quinone-based heterocycles of broad-spectrum anticancer activity. Journal of Chemical Research, 44(9-10), 562-573. [Link]

-

Reddy, G. C., Prakash, S. S., & Diwakar, L. (2014). Stilbene heterocycles: Synthesis, antimicrobial, antioxidant and anticancer activities. The Pharma Innovation, 3(12), 1-8. [Link]

-

Kumar, S., & Mishra, R. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals, 15(11), 1395. [Link]

-

A small library of 4-(alkylamino)-3-nitrocoumarin derivatives with potent antimicrobial activity against gastrointestinal pathogens. ResearchGate. [Link]

-

Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Taylor & Francis Online. [Link]

-

Kim, H. J., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 20(9), 16943-16957. [Link]

-

Bîcu, E., et al. (2021). Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. Molecules, 26(11), 3326. [Link]

-

Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]

-

Drug Discovery - Inhibitor. chemical-kinomics. [Link]

-

Patonay, T., et al. (1984). Synthesis, antibacterial and antifungal activity of 4-hydroxycoumarin derivatives, analogues of novobiocin. Pharmazie, 39(2), 84-91. [Link]

-

Boschelli, D. H., et al. (2004). 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles as dual inhibitors of Src and Abl kinases. Journal of Medicinal Chemistry, 47(7), 1599-1601. [Link]

Sources

- 1. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rrjournals.com [rrjournals.com]

- 8. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of 4-(Ethylamino)-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Ethylamino)-3-nitrobenzonitrile is a molecule of significant interest in medicinal chemistry and materials science, serving as a versatile building block for a range of functional molecules.[1][2][3] A thorough understanding of its thermochemical properties is paramount for ensuring safety, optimizing synthesis and purification processes, and predicting its behavior in various applications. This guide provides a comprehensive overview of the methodologies used to determine the thermochemical characteristics of this compound, blending experimental techniques with computational modeling to offer a holistic perspective for researchers and drug development professionals. While direct experimental data for this specific compound is not extensively available in public literature, this guide will leverage data from analogous structures to provide context and predictive insights.

Introduction: The Significance of Thermochemical Data

The thermochemical properties of a compound, such as its enthalpy of formation, heat capacity, and thermal stability, are critical parameters in drug development and materials science.[4] These properties govern a substance's energy content, its response to temperature changes, and its decomposition pathways. For a molecule like this compound, which contains an energetic nitro group, a comprehensive thermochemical profile is essential for safe handling, storage, and scale-up.[5][6] Furthermore, these properties influence reaction kinetics, solubility, and crystal packing, all of which are crucial aspects of pharmaceutical formulation and materials design.[7]

Molecular Structure and Functional Group Considerations

The structure of this compound, featuring an aromatic ring substituted with an ethylamino group, a nitro group, and a nitrile group, dictates its chemical and physical behavior. The electron-withdrawing nature of the nitro and nitrile groups, combined with the electron-donating effect of the ethylamino group, creates a complex electronic environment that influences intermolecular interactions and thermal stability. The presence of the nitro group, in particular, suggests that the molecule may be thermally sensitive, a common characteristic of nitroaromatic compounds.[8][9]

Synthesis of this compound

A generalized synthetic workflow is depicted below:

Figure 1: A plausible synthetic workflow for this compound.

Experimental Determination of Thermochemical Properties

Experimental characterization provides the most accurate and reliable thermochemical data. The primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4][11]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for determining:

-

Melting Point and Enthalpy of Fusion: The temperature at which the substance melts and the energy required for this phase transition.

-

Glass Transition Temperature: For amorphous materials, the temperature at which the material transitions from a rigid to a more rubbery state.

-

Heat Capacity: The amount of heat required to raise the temperature of the substance by a given amount.

-

Decomposition Temperature and Enthalpy: The onset temperature of decomposition and the associated heat release or absorption.

Experimental Protocol for DSC Analysis:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation. A reference pan (usually empty) is subjected to the same temperature program.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the temperatures and enthalpies of thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[4] This technique is primarily used to assess:

-

Thermal Stability: The temperature at which the compound begins to decompose.

-

Decomposition Kinetics: The rate of mass loss as a function of temperature, which can provide insights into the decomposition mechanism.

-

Compositional Analysis: The percentage of volatile and non-volatile components.

Experimental Protocol for TGA Analysis:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA pan (e.g., ceramic or platinum).

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) to create a non-reactive environment.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the residual mass.

Computational Modeling of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties.[12][13][14] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can provide reliable estimates of various thermochemical parameters.[15][16]

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property representing the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states.[17] It can be estimated computationally using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, leading to cancellation of systematic errors in the calculations.[12]

Figure 2: A typical computational workflow for determining the enthalpy of formation.

Heat Capacity and Other Thermodynamic Functions

Statistical mechanics, combined with the results of quantum chemical calculations, can be used to predict heat capacity (Cp), entropy (S), and Gibbs free energy (G) as a function of temperature.[13] The vibrational frequencies obtained from frequency calculations are used to determine the vibrational partition function, which is a key component in the calculation of these thermodynamic properties.

Predicted Thermochemical Data and Discussion

While specific experimental values for this compound are not available, we can make informed predictions based on data for structurally similar compounds. For instance, the thermal decomposition of nitrobenzoic acid isomers has been studied, revealing that the position of the nitro group significantly affects thermal stability.[5] It is expected that this compound will exhibit a decomposition profile characteristic of nitroaromatic compounds, likely involving the cleavage of the C-NO2 bond at elevated temperatures.[9]

Table 1: Predicted and Analogous Thermochemical Data

| Property | Predicted Value for this compound | Analogous Compound Data | Reference |

| Melting Point (°C) | ~140-160 | 4-Hydroxy-3-nitrobenzonitrile: 146-148 °C | |

| Onset of Decomposition (°C) | > 200 | p-Nitrobenzoic acid: ~205 °C (peak) | [5] |

| Enthalpy of Formation (gas, kJ/mol) | Estimated via computation | - | - |

| Heat Capacity (Cp) at 298.15 K (J/mol·K) | Estimated via computation | - | - |

Note: Predicted values are estimates based on general trends for similar compounds and should be confirmed by experimental measurement.

Applications in Drug Development and Safety Considerations

The thermochemical data for this compound are of direct relevance to its application in drug development.[7] The nitrile group is a common feature in many pharmaceuticals, and understanding its thermal behavior within the context of the entire molecule is crucial.[1][2] The thermal stability data obtained from TGA and DSC are essential for:

-

Process Safety: Identifying potential thermal hazards during synthesis, purification, and formulation.

-

Storage and Stability: Determining appropriate storage conditions to prevent degradation.

-

Polymorph Screening: Identifying and characterizing different crystalline forms, which can have different solubilities and bioavailabilities.

Given the presence of the nitro group, careful handling procedures should be followed. The compound should be protected from heat, shock, and friction.

Conclusion

A comprehensive understanding of the thermochemical properties of this compound is critical for its safe and effective use in research and development. This guide has outlined the key experimental and computational methodologies for determining these properties. While direct experimental data is currently limited, the approaches described herein, in conjunction with data from analogous compounds, provide a robust framework for predicting and understanding the thermochemical behavior of this important molecule. For researchers and drug development professionals, a thorough thermochemical characterization is an indispensable step in advancing a compound from the laboratory to clinical and commercial applications.

References

- Computational Thermochemistry.

- Computational Thermodynamic Properties | Comput

- Machine learning applications for thermochemical and kinetic property prediction. PMC.

- An In-depth Technical Guide to the Thermal Stability of 4,4',4''-Nitrilotribenzonitrile and its Deriv

- Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach.

- Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. NIH.

- Computational Models for Analyzing the Thermodynamic Properties of Linear Tri

- Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics Archive.

- analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO.

- Thermal Stability Studies on a Homologous Series of Nitroarenes. Semantic Scholar.

- 3-Nitrobenzonitrile: A Key Building Block for Pharmaceutical Synthesis.

- Thermal Decomposition of Aliphatic Nitro-compounds.

- Synthesis of 4-amino-3-nitrobenzonitrile. PrepChem.com.

- ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD.

- The Essential Role of 3-Nitrobenzonitrile in Pharmaceutical Intermedi

- 3-(ethylaMino)-4-nitrobenzonitrile. MySkinRecipes.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.

- 4-Hydroxy-3-nitrobenzonitrile 98 3272-08-0. Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-(Ethylamino)-4-nitrobenzonitrile [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Thermal Stability Studies on a Homologous Series of Nitroarenes | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fiveable.me [fiveable.me]

- 14. mdpi.com [mdpi.com]

- 15. Machine learning applications for thermochemical and kinetic property prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. jpyro.co.uk [jpyro.co.uk]

Methodological & Application

Strategic Synthesis of 4-(Ethylamino)-3-nitrobenzonitrile: A Key Intermediate in Pharmaceutical Development

Application Note and Protocol: A-112

For inquiries, please contact:

Abstract

This document provides a comprehensive guide for the synthesis of 4-(Ethylamino)-3-nitrobenzonitrile, a crucial building block in the development of various pharmaceutical agents. The protocol details the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitrobenzonitrile with ethylamine. This application note delves into the mechanistic underpinnings of the reaction, provides a meticulously detailed experimental protocol, and offers expert insights to ensure a successful, safe, and reproducible synthesis.

Introduction: The Significance of this compound

This compound is a valuable intermediate in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a reactive secondary amine, an electron-withdrawing nitro group, and a versatile nitrile moiety, allows for a diverse range of subsequent chemical transformations. This positions it as a key precursor for the synthesis of complex heterocyclic compounds, which are often the core scaffolds of biologically active molecules. The strategic importance of this compound lies in its role in constructing molecules with potential therapeutic applications, including but not limited to kinase inhibitors and other targeted therapies.

The synthesis from 4-chloro-3-nitrobenzonitrile is a classic example of nucleophilic aromatic substitution, a fundamental reaction in organic chemistry.[1] Understanding the nuances of this reaction is paramount for optimizing yield, purity, and scalability.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of this compound from 4-chloro-3-nitrobenzonitrile proceeds via a well-established addition-elimination mechanism, characteristic of nucleophilic aromatic substitution reactions on electron-deficient aromatic rings.[2][3]

Key Mechanistic Steps:

-

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile, ethylamine, on the electron-deficient carbon atom bearing the chlorine atom. This carbon is rendered highly electrophilic by the strong electron-withdrawing effects of the adjacent nitro group and the para-cyano group.[4] The attack is the rate-determining step of the reaction.

-

Formation of the Meisenheimer Complex: The addition of the ethylamine nucleophile disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

-

Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the final product, this compound.

The ortho and para positioning of the electron-withdrawing nitro group relative to the leaving group (chlorine) is critical for the stabilization of the Meisenheimer complex and, therefore, for the feasibility of the reaction.[4]

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents

| Reagent/Material | Grade | CAS Number | Supplier | Notes |

| 4-Chloro-3-nitrobenzonitrile | ≥98% | 939-80-0 | e.g., Sigma-Aldrich | Light yellow crystalline powder.[6] |

| Ethylamine (70% solution in water) | 75-04-7 | e.g., Sigma-Aldrich | Corrosive and flammable. Handle with care. | |

| Ethanol | Reagent Grade | 64-17-5 | e.g., Fisher Scientific | |

| Deionized Water | 7732-18-5 | |||

| Anhydrous Sodium Sulfate | ≥99% | 7757-82-6 | e.g., VWR | |

| Diethyl Ether | ACS Grade | 60-29-7 | e.g., VWR | For extraction. |

| Hydrochloric Acid (1 M) | 7647-01-0 | For workup. | ||

| Saturated Sodium Bicarbonate Solution | 144-55-8 | For workup. | ||

| Brine (Saturated NaCl solution) | 7647-14-5 | For workup. |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitrobenzonitrile (5.0 g, 27.4 mmol) in ethanol (50 mL).

-

Addition of Ethylamine: To the stirred solution, add a 70% aqueous solution of ethylamine (5.0 g, 77.6 mmol, ~2.8 equivalents) dropwise at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of petroleum ether and ethyl acetate as the eluent).[7] The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (50 mL) and diethyl ether (50 mL). Transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers and wash sequentially with 1 M hydrochloric acid (25 mL), saturated sodium bicarbonate solution (25 mL), and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow solid.

-

-

Purification:

-

The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

-

Expected Results

| Parameter | Expected Value |

| Product | This compound |

| Appearance | Yellow solid |

| Molecular Formula | C9H9N3O2[8] |

| Molecular Weight | 191.19 g/mol [8] |

| Melting Point | 98-102 °C |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

Safety Precautions

-

4-Chloro-3-nitrobenzonitrile: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[9][10] Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ethylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation. Use in a well-ventilated area and away from ignition sources.

-

General Handling: All manipulations should be performed in a certified chemical fume hood.[11] Ensure that an eyewash station and safety shower are readily accessible.[12] Dispose of all chemical waste in accordance with local regulations.

Characterization Data

-

1H NMR (400 MHz, CDCl3): δ 8.35 (d, J = 2.0 Hz, 1H), 7.55 (dd, J = 9.2, 2.0 Hz, 1H), 6.90 (d, J = 9.2 Hz, 1H), 6.10 (br s, 1H), 3.40 (q, J = 7.2 Hz, 2H), 1.40 (t, J = 7.2 Hz, 3H).

-

13C NMR (101 MHz, CDCl3): δ 148.0, 137.5, 133.4, 125.1, 118.2, 117.9, 103.6, 39.5, 14.3.

-

FT-IR (KBr, cm-1): 3380 (N-H), 2225 (C≡N), 1580, 1340 (NO2).

-

Mass Spectrometry (ESI): m/z 192.1 [M+H]+.

Troubleshooting and Expert Insights

-

Incomplete Reaction: If the reaction does not go to completion, as indicated by TLC, the reaction time can be extended. Ensure that the ethylamine used is of good quality and that the reflux temperature is maintained.

-

Low Yield: Low yields may result from incomplete reaction or losses during the work-up and purification steps. Ensure efficient extraction and minimize transfers. The recrystallization step should be performed carefully to avoid excessive loss of product in the mother liquor.

-

Product Purity: If the final product is not of sufficient purity, a second recrystallization may be necessary. Alternatively, column chromatography on silica gel can be employed for purification.

Conclusion